molecular formula C7H6N4 B1593434 Pyrido[2,3-b]pyrazin-7-amine CAS No. 804551-62-0

Pyrido[2,3-b]pyrazin-7-amine

Cat. No.: B1593434
CAS No.: 804551-62-0
M. Wt: 146.15 g/mol
InChI Key: QAHXHCJENQEPHB-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. nih.gov Their structures, often incorporating nitrogen, oxygen, and sulfur, can facilitate hydrogen bonding and enhance binding to biological targets compared to simple hydrocarbons. nih.gov Nitrogen-containing heterocycles, in particular, are established as attractive targets for synthesizing novel motifs due to their well-documented biological activity. ikm.org.my

The pyrazine (B50134) ring, a six-membered aromatic structure with two nitrogen atoms in a 1,4 arrangement, is a key component of this class. nih.gov Pyrazine and its fused derivatives, such as the pyrido[2,3-b]pyrazine (B189457) system, are recognized as crucial N-heterocycles. tandfonline.comresearchgate.net The study of these compounds is a dynamic area of organic chemistry, driven by their prevalence in bioactive molecules and their utility as foundational frameworks in the synthesis of new materials and pharmaceuticals. tandfonline.comresearchgate.net The pyrido[2,3-b]pyrazine core, specifically, is a "privileged scaffold" in medicinal chemistry, indicating its recurring presence in molecules with diverse biological activities.

Significance of the Pyrido[2,3-b]pyrazine Scaffold in Advanced Chemical and Biomedical Sciences

The pyrido[2,3-b]pyrazine scaffold is a cornerstone for developing molecules with a wide spectrum of pharmacological and material science applications. ikm.org.myresearchgate.net Research has extensively documented the bio-applications of derivatives built upon this core structure.

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated significant potential across various therapeutic areas:

Antiviral Activity: The scaffold is central to the development of non-nucleoside inhibitors targeting viral polymerases. nih.govresearchgate.net A notable study detailed a series of pyrido[2,3-b]pyrazine derivatives as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.gov One lead compound from this research exhibited strong antiviral activity against HCMV with a favorable cytotoxicity profile, and also showed potential against other herpesviruses like herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV). nih.gov

| Compound Activity Against Human Cytomegalovirus (HCMV) | | :--- | :--- | | Compound | Antiviral Activity (EC₅₀) | | Lead Compound 27 | 0.33 µM | | General Derivatives | <1 µM | Data sourced from a study on novel pyrido[2,3-b]pyrazine human cytomegalovirus polymerase inhibitors. nih.govresearchgate.net

Antibacterial Activity: Certain pyrido[2,3-b]pyrazine derivatives have been investigated for their antibacterial properties. imist.maimist.ma A study focusing on derivatives with different side-chains found that a compound featuring two thiocarbonyl groups was particularly effective against several bacterial strains. imist.maimist.ma This highlights the potential of the core structure in designing new antibacterial agents to combat antibiotic resistance. imist.maimist.ma

| Minimum Inhibitory Concentration (MIC) of a Dithione Pyrido[2,3-b]pyrazine Derivative | | :--- | :--- | | Bacterial Strain | MIC (mg/ml) | | Staphylococcus aureus | 0.078 | | Bacillus cereus | 0.078 | | Escherichia coli | 0.625 | | S. typhi | 1.25 | Data from in vitro testing of new pyrido[2,3-b]pyrazine derivatives. imist.maimist.ma

Anticancer and Anti-inflammatory Activity: The scaffold is a recurring motif in compounds designed as anticancer and anti-inflammatory agents. ikm.org.my Derivatives have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. ikm.org.my Furthermore, certain derivatives have shown cytotoxic activity against various cancer cell lines, including lung, breast, cervical, and leukemia cell lines, suggesting their potential in oncology. ikm.org.my

Other Biomedical Applications: The versatility of the pyrido[2,3-b]pyrazine scaffold extends to its use in developing inhibitors for specific enzymes like dipeptidyl peptidase IV (for type 2 diabetes) and PI3K isozymes, as well as treatments for myocardial infarction.

Beyond biomedicine, the pyrido[2,3-b]pyrazine framework is valuable in materials science. Heterocyclic compounds based on this scaffold have been shown to possess significant nonlinear optical (NLO) properties, which are crucial for applications in modern technology. rsc.org

| Nonlinear Optical (NLO) Properties of a Pyrido[2,3-b]pyrazine Derivative (Compound 7) | | :--- | :--- | | Property | Value (esu) | | Average Polarizability <α> | 3.90 × 10⁻²³ | | First Hyperpolarizability βtot | 15.6 × 10⁻³⁰ | | Second Hyperpolarizability <γ> | 6.63 × 10⁻³⁵ | Data from a study on the NLO properties of novel pyrido[2,3-b]pyrazine compounds. rsc.org

The scaffold has also been utilized in the development of electrochemical DNA sensors. rsc.orgrsc.org

Role as a Key Intermediate in Organic Synthesis and Drug Discovery Research

Pyrido[2,3-b]pyrazin-7-amine and its related structures are crucial building blocks in organic synthesis, enabling the construction of more complex and functionally diverse molecules. The synthesis of the pyrido[2,3-b]pyrazine core itself is often achieved through the condensation of pyridinediamines with α-oxocarbonyl compounds. researchgate.net The regioselectivity of this reaction can be controlled by adjusting conditions such as temperature and catalysis, which is vital as different regioisomers can exhibit significantly different biological activities. researchgate.net

Once formed, the pyrido[2,3-b]pyrazine core, often functionalized with reactive groups like halogens (e.g., bromine or chlorine), serves as a key intermediate for a variety of coupling reactions. ikm.org.myflemingcollege.ca This allows for the systematic introduction of different substituents to explore structure-activity relationships.

Key synthetic transformations involving pyrido[2,3-b]pyrazine intermediates include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds by reacting a halogenated pyrido[2,3-b]pyrazine with a boronic acid. ikm.org.myflemingcollege.ca This method has been employed to create novel series of 3-substituted and 7-substituted pyrido[2,3-b]pyrazine derivatives. ikm.org.myflemingcollege.ca

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction used to form carbon-nitrogen bonds. It is utilized to couple halogenated pyrido[2,3-b]pyrazines with various amines, providing access to a wide range of aminated derivatives. ikm.org.myresearchgate.net

Other C-N and C-C Bond Formations: Research has also demonstrated copper-catalyzed C-N bond formation with azoles and direct substitution reactions to introduce alkylamino, benzylamino, and aryloxy groups at various positions on the scaffold. mdpi.com

The use of this compound and its precursors as intermediates is a strategic approach in drug discovery. It allows for late-stage diversification, where a common core structure is modified in the final steps of a synthesis to generate a library of related compounds for biological screening. nih.govresearchgate.net This modular approach is efficient for optimizing lead compounds by fine-tuning their pharmacological profiles. nih.govresearchgate.netacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-b]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHXHCJENQEPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650257
Record name Pyrido[2,3-b]pyrazin-7-amine
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804551-62-0
Record name Pyrido[2,3-b]pyrazin-7-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminopyrido[2,3-B]pyrazine
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Advanced Synthetic Methodologies for Pyrido 2,3 B Pyrazin 7 Amine and Its Derivatives

Established Synthetic Strategies for Pyrido[2,3-b]pyrazines

The construction of the fused pyrido[2,3-b]pyrazine (B189457) ring system can be achieved through various synthetic strategies. These methods range from classical condensation reactions to modern palladium-catalyzed cross-couplings, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclocondensation reactions represent one of the most fundamental and widely used methods for the synthesis of the pyrido[2,3-b]pyrazine core. This approach typically involves the reaction of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of two new carbon-nitrogen bonds, leading to the pyrazine (B50134) ring fused to the initial pyridine (B92270) ring.

A common pathway is the condensation of pyridinediamines with α-oxocarbonyl compounds eurekaselect.com. The regioselectivity of the condensation can be a critical factor, especially when using unsymmetrical dicarbonyl compounds. Another variation of this strategy involves the reaction of furazano[4,5-b]pyridine 3-oxide with the enolic form of 1,3-diketones or β-ketoesters. This method, catalyzed by silica gel or molecular sieves, yields novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives nih.gov.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the rapid construction of complex molecular architectures. A notable MCR approach for pyrido[2,3-b]pyrazine derivatives involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) nih.govrsc.org. This p-toluenesulfonic acid (p-TSA) catalyzed reaction, typically performed in refluxing ethanol (B145695), provides access to a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives in good to excellent yields nih.govrsc.org. The optimization of this reaction has demonstrated that 20 mol% of p-TSA in ethanol for 8-9 hours provides the best results nih.govrsc.org.

Table 1: Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives nih.govrsc.org

EntryAromatic Aldehyde (Substituent)CatalystSolventTime (h)Yield (%)
14-Methoxybenzaldehydep-TSA (20 mol%)Ethanol989
2Benzaldehydep-TSA (20 mol%)Ethanol885
34-Chlorobenzaldehydep-TSA (20 mol%)Ethanol882
44-Hydroxybenzaldehydep-TSA (20 mol%)Ethanol986

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for the functionalization of heterocyclic cores. These reactions are particularly useful for introducing aryl, heteroaryl, and amino substituents onto a pre-formed pyrido[2,3-b]pyrazine ring, typically starting from a halogenated precursor.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds wikipedia.org. It has been successfully applied to the synthesis of various amino-substituted pyrido[2,3-b]pyrazines. For instance, donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor have been synthesized by coupling various diarylamines or heterocyclic amines with a di-bromo-pyrido[2,3-b]pyrazine core via the Buchwald-Hartwig reaction nih.gov. A specific example is the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various amine nucleophiles, demonstrating the viability of functionalizing the 7-position of the ring system researchgate.net.

The Suzuki-Miyaura coupling, on the other hand, is employed for C-C bond formation. It allows for the introduction of aryl or vinyl substituents by coupling a halo-pyrido[2,3-b]pyrazine with an appropriate boronic acid or ester. For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been coupled with 2-thienylboronic acid to yield the corresponding 8-(2-thienyl) derivative mdpi.com.

Annulation and cycloaddition strategies involve the formation of the heterocyclic system by building one of the rings onto a pre-existing partner ring. While specific [m+n] cycloaddition reactions for the direct synthesis of the pyrido[2,3-b]pyrazine core are less common, annulation strategies are frequently employed. These methods can involve constructing the pyridine ring onto a pyrazine precursor or, more commonly, forming the pyrazine ring from a substituted pyridine.

For instance, synthetic strategies for related fused pyrimidines often utilize annulation. Lewis-acid-promoted [3+3] annulation between 3-ethoxycyclobutanones and amidines can produce pyrimidine (B1678525) derivatives, which are key building blocks mdpi.com. Similarly, [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals is another route to substituted pyrimidines that can be further elaborated mdpi.com. The principles of these annulation reactions, which involve the strategic formation of new rings from acyclic or monocyclic precursors, are applicable to the synthesis of the pyrido[2,3-b]pyrazine system. The term "heteroannulation" has also been used to describe the synthesis of further fused ring systems, such as pyridotriazolopyrimidines, starting from a functionalized pyrido[2,3-d]pyrimidine core researchgate.net.

Deprotometalation followed by trapping with an electrophile is a sophisticated strategy for the regioselective functionalization of aromatic heterocycles. This method allows for the introduction of a functional handle, such as a halogen, at a specific position, which can then be used in subsequent cross-coupling reactions.

The functionalization of 2,3-diphenylpyrido[2,3-b]pyrazine has been achieved using this approach mdpi.com. Treatment of the parent heterocycle with a mixed lithium-zinc base (prepared from LiTMP and ZnCl₂·TMEDA) leads to deprotonation. The resulting organometallic intermediate can be trapped with iodine to afford 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine in good yield mdpi.com. This iodinated compound is a versatile intermediate for palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 8-position mdpi.com. This methodology highlights a powerful way to achieve regioselective C-H activation and functionalization of the pyrido[2,3-b]pyrazine core.

Targeted Synthesis of Pyrido[2,3-b]pyrazin-7-amine and Specific Derivatives

The synthesis of the specific target compound, this compound, and its derivatives requires a strategy that can selectively install an amino group at the C7 position of the heterocyclic core. A highly effective and convergent approach involves the late-stage introduction of the amine via palladium-catalyzed amination of a corresponding 7-halo-pyrido[2,3-b]pyrazine precursor.

A plausible synthetic route can be proposed based on established methodologies:

Synthesis of a 7-Halo-pyrido[2,3-b]pyrazine Precursor: The first step is the preparation of a pyrido[2,3-b]pyrazine substituted with a halogen (e.g., bromine or iodine) at the 7-position. This can be achieved through various methods, including electrophilic halogenation of an activated pyrido[2,3-b]pyrazine or by employing a deprotometalation-trapping strategy on the parent heterocycle, analogous to the iodination at the 8-position mdpi.com. The choice of method would depend on the substituents already present on the ring system.

Buchwald-Hartwig Amination: With the 7-halo-pyrido[2,3-b]pyrazine in hand, the crucial amino group can be installed using a Buchwald-Hartwig C-N coupling reaction wikipedia.org. This reaction would involve coupling the 7-halo derivative with an ammonia (B1221849) equivalent (e.g., benzophenone imine followed by hydrolysis) or a protected amine. The successful amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine provides a strong precedent for this transformation at the desired position researchgate.net. The reaction conditions, including the choice of palladium catalyst, phosphine ligand, and base, would be critical for achieving high yields nih.govchemrxiv.org. This late-stage amination strategy offers significant flexibility, allowing for the synthesis of not only the parent 7-aminopyrido[2,3-b]pyrazine but also a wide array of N-substituted derivatives by simply varying the amine coupling partner nih.gov.

This targeted approach, combining the synthesis of a halogenated intermediate with a subsequent robust cross-coupling reaction, represents a powerful and versatile strategy for accessing this compound and its structurally diverse analogues for further investigation in various scientific fields chemimpex.com.

Synthetic Routes via 2-Aminopyrazine and Indane-1,3-dione Derivatives

A prominent and efficient method for the synthesis of certain pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction of 2-aminopyrazine, an aromatic aldehyde, and indane-1,3-dione. nih.gov This approach allows for the construction of the complex heterocyclic system in a single step, which is advantageous in terms of operational simplicity and time efficiency.

The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like ethanol. nih.gov The general scheme involves the initial formation of a Knoevenagel condensation product from the aromatic aldehyde and indane-1,3-dione, which then undergoes a Michael addition with 2-aminopyrazine, followed by intramolecular cyclization and aromatization to yield the final pyrido[2,3-b]pyrazine product. This methodology has been successfully applied to synthesize a series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds in good to excellent yields, ranging from 82% to 89%. nih.gov

Detailed research findings have demonstrated the importance of optimizing reaction conditions to maximize yield. A model reaction utilizing 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione was systematically studied with various solvents and in the presence or absence of a catalyst. The optimal conditions were found to be the use of 20 mol% of p-TSA in ethanol, which afforded the desired product in 89% yield after 9 hours. nih.gov

Table 1: Optimization of Reaction Conditions for a Model Multicomponent Synthesis
EntrySolventCatalyst (mol%)Time (h)Yield (%)
1H₂O-12Trace
2Ethanol-1245
3DCM-1230
4THF-1240
5CH₃CN-1255
6DMF-1260
7Ethanolp-TSA (10)1075
8Ethanolp-TSA (20)989

Synthesis from Functionalized Pyridin-2-amine Precursors

Another effective strategy for the synthesis of specifically substituted pyrido[2,3-b]pyrazines involves the use of functionalized pyridin-2-amine precursors. This approach allows for the introduction of desired substituents on the pyridine ring of the final product at an early stage of the synthesis.

For instance, a series of novel 6-methyl-7-aminopyrido[2,3-b]pyrazines have been prepared starting from 6-amino-2-picoline. nih.gov The synthetic route involves a sequence of nitration and selective reduction to introduce the necessary functional groups on the pyridine ring, which then serve as handles for the subsequent construction of the pyrazine ring. nih.gov This method provides a clear and controlled pathway to access specific derivatives that may be of interest for biological evaluation. While the full synthetic details are proprietary to the research, the key steps highlight the strategic use of a pre-functionalized pyridine core.

Regioselective Synthesis and Isomer Control

In the synthesis of pyrido[2,3-b]pyrazines from the condensation of pyridinediamines and unsymmetrical α-dicarbonyl compounds, the formation of two regioisomers is possible. The control of regioselectivity is crucial as different isomers can exhibit significantly different biological activities.

Research has shown that the regioselectivity of this condensation reaction can be influenced by several factors, including reaction temperature and the use of acidic or basic catalysis. eurekaselect.com A systematic study on a model reaction demonstrated that increased regioselectivity can be achieved at lower temperatures in acidic solvents such as acetic acid or trifluoroacetic acid. eurekaselect.com This allows for the preferential formation of the biologically more active isomer. The isomers can be separated and are typically characterized by their NMR spectra and HPLC retention times, with definitive identification often confirmed by single-crystal X-ray diffraction. eurekaselect.com

Table 2: Influence of Reaction Conditions on Regioselectivity
ConditionEffect on Regioselectivity
Low TemperatureIncreased regioselectivity
Acidic Solvents (e.g., Acetic Acid)Enhanced regioselectivity
Basic CatalysisCan lead to different isomer ratios
Dehydrating AgentMay influence reaction rate and isomer distribution

Green Chemistry Principles in Pyrido[2,3-b]pyrazine Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. For the synthesis of pyrido[2,3-b]pyrazines, several greener approaches have been developed to minimize the use of hazardous materials and reduce environmental impact.

One such approach is the development of a metal-free synthesis of spiro-fused pyrido[2,3-d]pyrimidine derivatives (a related class of compounds) in an aqueous medium. researchgate.net This method utilizes deamination cyclization reactions and avoids the use of toxic metal catalysts and organic solvents. researchgate.net

Optimization of Reaction Conditions and Catalysis in Synthetic Pathways

The optimization of reaction conditions and the choice of an appropriate catalyst are critical for developing efficient and high-yielding synthetic routes to pyrido[2,3-b]pyrazines. As discussed in section 2.2.1, the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has been optimized by screening various solvents and catalyst loadings. The use of 20 mol% p-toluenesulfonic acid in ethanol at reflux was identified as the optimal condition for the model reaction, leading to a significant increase in yield compared to the uncatalyzed reaction or reactions in other solvents. nih.gov

In the context of regioselective synthesis, the optimization of reaction conditions is paramount for controlling the formation of the desired isomer. It has been demonstrated that conducting the condensation reaction at low temperatures in the presence of an acidic catalyst, such as acetic or trifluoroacetic acid, can significantly improve the regioselectivity. eurekaselect.com

The choice of catalyst is also crucial in various synthetic transformations. For instance, novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or beta-ketoesters using silica gel or molecular sieves as catalysts. nih.gov This highlights the use of solid-supported catalysts which can offer advantages in terms of ease of separation and potential for recycling.

Reactivity and Strategic Functionalization of Pyrido 2,3 B Pyrazin 7 Amine

Introduction of Diverse Functional Groups at Specific Positions

The pyrido[2,3-b]pyrazine (B189457) scaffold is amenable to the introduction of a wide array of functional groups at specific positions, which is crucial for tuning its chemical and physical properties. The amino group at the 7-position significantly enhances its reactivity, making it a prime site for further functionalization. chemimpex.com This inherent reactivity is exploited in various synthetic strategies to create derivatives with desired characteristics. For instance, the core structure can be modified by introducing alkylamino, benzylamino, and aryloxy groups at the 8-position of a related 8-iodopyrido[2,3-b]pyrazine system through direct substitution reactions. researchgate.net

Furthermore, multicomponent reactions provide an efficient means to synthesize complex pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov A notable example involves the reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695). rsc.orgnih.govrsc.org This methodology has proven effective in generating a series of substituted pyrido[2,3-b]pyrazine-based heterocyclic compounds in good to excellent yields (82-89%). rsc.orgnih.gov The reaction conditions for this multicomponent synthesis have been optimized, identifying 20 mol% p-TSA and a reaction time of 9 hours as ideal for achieving high yields. rsc.orgnih.govrsc.org

Copper-Catalyzed Carbon-Nitrogen Bond Formations

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a valuable alternative to palladium-catalyzed methods for the formation of carbon-nitrogen bonds. nih.govacs.org These reactions are often invoked in the synthesis of complex heterocyclic systems. Research has shown that well-defined aryl-copper(III) complexes can react with various nitrogen nucleophiles to facilitate C-N bond formation. nih.gov

In the context of pyrido[2,3-b]pyrazine chemistry, an 8-iodopyrido[2,3-b]pyrazine derivative has been subjected to a copper-catalyzed C-N bond formation with azoles. researchgate.net This demonstrates the utility of copper catalysis in functionalizing the pyrido[2,3-b]pyrazine core. The mechanism of these reactions is thought to involve the oxidative addition of an aryl halide to a copper(I) species, followed by reductive elimination from a copper(III) intermediate. acs.org The development of one-pot procedures, such as the synthesis of benzimidazole-fused heterocycles from 2-aminoheteroarenes and 2-iodoarylboronic acids, highlights the efficiency of copper-catalyzed cascade reactions involving both Chan-Lam and Ullmann-type couplings. acs.org

Derivatization to Hydrazones and Other Nitrogen-Containing Moieties

The reactivity of the pyrido[2,3-b]pyrazine system extends to the formation of various nitrogen-containing moieties, with hydrazones being a prominent example. scienceopen.commdpi.com Hydrazones are known for their diverse biological activities and are synthesized by the condensation of a hydrazide with a carbonyl compound. scienceopen.comresearchgate.net

Specifically, an 8-hydrazino derivative of pyrido[2,3-b]pyrazine has been successfully converted into aryl hydrazones. researchgate.net This transformation introduces a new set of functional groups and potential interaction sites, further expanding the chemical space of pyrido[2,3-b]pyrazine derivatives. The synthesis of hydrazones often involves straightforward reaction conditions, such as reacting a hydrazide with an aldehyde or ketone. researchgate.net The resulting hydrazone derivatives possess the characteristic azometine group (-NHN=CH-), which is a key structural feature responsible for their chemical and biological properties. scienceopen.commdpi.com

Amine Functionalization for Tunable Opto-Electrochemical Properties

The functionalization of the amine group in pyrido[2,3-b]pyrazine derivatives plays a critical role in tuning their opto-electrochemical properties. researchgate.netdntb.gov.ua By designing donor-acceptor-donor (D-A-D) molecules based on the pyrido[2,3-b]pyrazine core, it is possible to modulate their electronic and photophysical characteristics. dntb.gov.uacolab.ws

The synthesis of these D-A-D molecules is often achieved through the Buchwald-Hartwig C-N coupling reaction, which allows for the introduction of various donor amines. researchgate.netcolab.ws This strategic modification of the donor groups leads to tunable opto-electrochemical properties. dntb.gov.ua For instance, these derivatives exhibit intramolecular charge transfer (ICT) transitions, which are characteristic of D-A architectures. researchgate.netcolab.ws The wavelength of these transitions can be altered by changing the donor amine, leading to a broad range of emission colors from blue to red in both solution and solid states. colab.ws

Furthermore, some of these functionalized pyrido[2,3-b]pyrazine amine derivatives display aggregation-induced emission (AIE) characteristics, which is a desirable property for applications in organic electronics. researchgate.netcolab.ws These molecules have been shown to have low band gaps and HOMO/LUMO energy levels that are comparable to other ambipolar materials, suggesting their potential use in optoelectronic devices. researchgate.netcolab.ws Density functional theory (DFT) calculations have been used to corroborate the experimental findings and to understand the relationship between the molecular structure and the observed opto-electrochemical properties. researchgate.netcolab.ws

Table 2: Opto-Electrochemical Properties of Functionalized Pyrido[2,3-b]pyrazine Amine Derivatives

Derivative TypeSynthesis MethodKey PropertyPotential ApplicationReference(s)
Donor-Acceptor-Donor (D-A-D)Buchwald-Hartwig C-N CouplingTunable Intramolecular Charge Transfer (ICT)Organic Electronics dntb.gov.ua, researchgate.net, colab.ws
D-A-D with varied donor aminesBuchwald-Hartwig C-N CouplingBlue to Red EmissionOptoelectronic Devices colab.ws
Nanoparticle forming derivativesBuchwald-Hartwig C-N CouplingAggregation-Induced Emission (AIE)Solid-state lighting researchgate.net, colab.ws
Pyridopyrazino[2,3-b]indole aminesC-N blendingSuppressed band gap (1.99–2.43 eV)Ambipolar materials colab.ws
2,3-di(thiophene/furan-2-yl)pyrido[2,3-b]pyrazine aminesBuchwald-Hartwig CouplingBlue-Orange FluorescenceFluorescent materials researchgate.net
Indane-1,3-dione and aromatic aldehyde derivativesMulticomponent ReactionNonlinear Optical (NLO) PropertiesNLO technology rsc.org, rsc.org, nih.gov

Computational and Theoretical Chemistry of Pyrido 2,3 B Pyrazin 7 Amine

Density Functional Theory (DFT) Investigations

DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311G(d,p), have been extensively employed to analyze the properties of pyrido[2,3-b]pyrazine (B189457) systems. researchgate.netrsc.orgrjb.ro These computational methods allow for the prediction of a wide range of molecular characteristics, from spectroscopic behavior to reactivity, offering a microscopic understanding of these compounds. researchgate.netrsc.org

Elucidation of Spectroscopic and Electronic Properties

DFT computations have been instrumental in elucidating the spectroscopic and electronic properties of pyrido[2,3-b]pyrazine derivatives. researchgate.netrsc.org Theoretical calculations of parameters such as dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities provide insights into the non-linear optical (NLO) properties of these molecules. researchgate.netrsc.org For instance, a study on a series of pyrido[2,3-b]pyrazine derivatives showed that a compound with a lower energy gap exhibited a higher absorption wavelength and a notable NLO response. researchgate.netrsc.org The calculated values for this compound were found to be significant, suggesting its potential for applications in NLO technology. researchgate.netrsc.org

Furthermore, DFT is used to predict electronic properties that are crucial for understanding the behavior of these compounds in various applications, including their potential as sensitizers in dye-sensitized solar cells and as fluorescent materials. nih.govscispace.com The theory helps in understanding the intramolecular charge transfer (ICT) transitions observed in the absorption spectra of these molecules. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and Band Gap Energies

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. rjb.roirjweb.com The energy difference between the HOMO and LUMO, known as the band gap (Egap), is a critical parameter that influences the molecule's stability and reactivity. rjb.roirjweb.com

For pyrido[2,3-b]pyrazine derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting portion. scispace.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and a propensity for intramolecular charge transfer. researchgate.netirjweb.com In one study, a pyrido[2,3-b]pyrazine derivative with a band gap of 3.444 eV was identified. researchgate.netrsc.org In another investigation of pyrido(2,3-b)pyrazine-2,3-diol, the HOMO-LUMO energy gap was calculated to be 4.71 eV. rjb.ro The distribution of these orbitals across the molecule provides valuable information about the sites susceptible to electrophilic and nucleophilic attack. rjb.ro

CompoundHOMO (eV)LUMO (eV)Band Gap (Egap) (eV)Reference
Pyrido[2,3-b]pyrazine derivative--3.444 researchgate.netrsc.org
Pyrido(2,3-b)pyrazine-2,3-diol--4.71 rjb.ro

Vibrational Analysis and Spectral Interpretation

Vibrational analysis using DFT is a powerful method for interpreting experimental infrared (IR) and Raman spectra. rjb.ro By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. rjb.ro These calculations are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to a good correlation between theoretical and experimental data. rjb.ro

For pyrido(2,3-b)pyrazine-2,3-diol, a detailed vibrational analysis was performed, and the calculated wavenumbers showed excellent agreement with the experimental FTIR spectrum, with a correlation factor (R²) of 0.999. rjb.ro This level of accuracy allows for a confident assignment of the fundamental vibrational modes. rjb.ro

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method quantifies the delocalization of electron density through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

Transition Density Matrix (TDM) and Density of States (DOS) Analyses

Transition Density Matrix (TDM) and Density of States (DOS) analyses are computational tools that provide deeper insights into electronic transitions. researchgate.netresearchgate.net TDM analysis helps to visualize and quantify the charge transfer associated with electronic excitations, confirming the nature of the transitions predicted by FMO analysis. nih.gov

Global Reactivity Parameters: Hardness and Softness Calculations

Global reactivity parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. ijres.org Key parameters include chemical hardness (η) and softness (S). rjb.roijres.org Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction. irjweb.comijres.org

These parameters are calculated using the following formulas, based on Koopmans' theorem:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Hardness (η) = (I - A) / 2

Softness (S) = 1 / η

For pyrido[2,3-b]pyrazine derivatives, a lower band gap is correlated with lower hardness and higher softness. researchgate.netrsc.org For example, a compound with a band gap of 3.444 eV was found to have a hardness of 1.722 eV and a softness of 0.290 eV⁻¹. researchgate.netrsc.org These values suggest a higher reactivity and polarizability for this particular derivative. researchgate.netrsc.orgirjweb.com

ParameterFormulaDescription
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / ηPropensity for chemical reaction.

Compound Names Mentioned:

Pyrido[2,3-b]pyrazin-7-amine

Pyrido(2,3-b)pyrazine-2,3-diol

Decahydropyrazino[2,3-b]pyrazine

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity and intermolecular interaction patterns. mdpi.comuni-muenchen.de The MESP map illustrates the electrostatic potential on the surface of a molecule, typically defined by a constant electron density. uni-muenchen.de Different regions of the map are color-coded to represent varying potential values: electron-rich areas, which are susceptible to electrophilic attack, are shown in red, while electron-poor regions, prone to nucleophilic attack, are depicted in blue. researchgate.net Neutral regions are typically colored green or yellow. researchgate.net

For heterocyclic systems like pyrido[2,3-b]pyrazine derivatives, MESP analysis helps identify the most likely sites for non-covalent interactions, such as hydrogen bonding. In a theoretical study on the related compound, pyrido(2,3-b)pyrazine-2,3-diol, MESP analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. rjb.ro The resulting map indicated that the most electronegative (electron-rich) center was located on a nitrogen atom (N2), while the most electropositive (electron-poor) regions were around the hydroxyl groups (O10, O11). rjb.ro This suggests that the nitrogen atoms of the pyrazine (B50134) and pyridine (B92270) rings in this compound are strong electron-rich centers, making them primary sites for electrophilic interactions and hydrogen bond acceptance. Conversely, the amine group's hydrogen atoms would represent positive potential regions, capable of acting as hydrogen bond donors.

The topology of MESP, which involves identifying critical points (CPs) where the gradient of the potential is zero, can further refine this analysis. mdpi.com Minima in the MESP (negative-valued CPs) correspond to electron-rich locations like lone pairs on nitrogen atoms, which can serve as anchoring points for interactions with positively charged species. mdpi.com This detailed mapping is fundamental for understanding how this compound and its derivatives will orient themselves when approaching a biological target or self-assembling, guiding the design of molecules with specific interaction profiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. japsonline.com This method is instrumental in drug discovery for elucidating binding modes and estimating the strength of the ligand-target interaction, often expressed as a binding energy or docking score. researchgate.net For derivatives of pyrido[2,3-b]pyrazine, docking studies have been conducted to explore their potential as inhibitors for various protein targets implicated in disease.

In one study, novel 3-substituted pyrido[2,3-b]pyrazine derivatives were synthesized and their interactions with inflammatory and cancer-related proteins were simulated. ikm.org.my For instance, compound 7b (a derivative) was found to bind strongly within the active site of the KRAS protein, forming four hydrogen bonds with the amino acid residues Asn116, Lys117, Asp119, and Ser145, achieving a binding energy of -8.2 kcal/mol. ikm.org.my Another derivative, 7e , also showed strong binding to KRAS with a binding energy of -8.0 kcal/mol, forming seven hydrogen bonds. ikm.org.my

Another area of investigation has been the inhibition of cholinesterases, enzymes linked to Alzheimer's disease. nih.gov A series of pyrido[2,3-b]pyrazines were evaluated, with 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) emerging as a potent dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Docking studies of these active compounds were performed to suggest their putative binding modes within the enzyme active sites. nih.govresearchgate.net

These simulations reveal key structural features necessary for potent inhibition. The pyrido[2,3-b]pyrazine core often acts as a scaffold, positioning various substituents to form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the target's binding pocket. japsonline.comikm.org.my The data generated from these studies are crucial for the rational design of new, more potent, and selective inhibitors. nih.gov

Table 1: Molecular Docking Results for Pyrido[2,3-b]pyrazine Derivatives
CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues (via H-bonds)Reference
Derivative 7bKRAS-8.2Asn116, Lys117, Asp119, Ser145 ikm.org.my
Derivative 7eKRAS-8.0Gly13, Val29, Asn116, Asp119, Ser145, Ala146 ikm.org.my
Derivative 9aTNF-α-5.9Gln61, Tyr151 ikm.org.my
Derivative 9bTNF-α-5.7Gln61, Tyr151 ikm.org.my
Derivative 9bTGF-β-6.0Not specified ikm.org.my
3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n)AChE & BChENot specifiedNot specified nih.gov

Structure-Optoelectronic Property Relationships

The relationship between the molecular structure of pyrido[2,3-b]pyrazine derivatives and their optoelectronic properties is a key area of research for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.org Many of these compounds are designed as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules, where the electron-deficient pyrido[2,3-b]pyrazine core serves as the acceptor (A) and various amine groups function as the donors (D). rsc.orgresearchgate.net

This D-A architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which governs the material's absorption and emission characteristics. rsc.org Theoretical studies, primarily using DFT and time-dependent DFT (TD-DFT), have been essential in understanding and predicting these properties. By altering the donor amine moieties attached to the pyrido[2,3-b]pyrazine core, researchers can tune the optoelectronic properties. researchgate.net For example, stronger electron-donating groups typically lead to a smaller HOMO-LUMO energy gap, resulting in a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. rsc.org

Studies on a series of D-A-D molecules with a pyrido[2,3-b]pyrazine acceptor showed that they possess tunable ICT transitions in the range of 412–485 nm and a broad emission range from blue to red (486–624 nm). rsc.orgresearchgate.net The calculated HOMO and LUMO energy levels for these derivatives were found to be comparable to those of known ambipolar materials, suggesting their potential for use in various optoelectronic devices. rsc.org The theoretical analysis of the geometric structure reveals that a twisted conformation between the donor and acceptor units is often present, which is crucial for achieving desirable properties like aggregation-induced emission. researchgate.net

Table 2: Calculated Optoelectronic Properties for Pyrido[2,3-b]pyrazine-based D-A-D Molecules
Molecule TypeHOMO (eV)LUMO (eV)Band Gap (eV)Key Structural FeatureReference
Pyrido[2,3-b]pyrazine Amines-5.34 to -5.97-3.61 to -3.701.67–2.36D-A-D architecture with varied donor amines rsc.orgresearchgate.net
Indolo[2,3-b]naphtho[2,3-f]quinoxaline Amines-6.51 to -6.84-3.00 to -3.30Not specifiedRelated D-A system for comparison researchgate.net
2,1,3-Benzothiadiazole Derivatives-5.24 to -5.86 (Monomer)Not specified1.75–2.38 (Monomer)Related D-A system for comparison mdpi.com

Theoretical Characterization of Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ) and is highly desirable for applications like OLEDs and chemical sensors. rsc.org Several pyrido[2,3-b]pyrazine amine derivatives designed with a D-A-D structure have been shown to exhibit AIE characteristics. rsc.orgresearchgate.net

Theoretical chemistry provides a fundamental understanding of the mechanism behind AIE. sciengine.com For many AIE-active molecules, the key mechanism is the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org In dilute solutions, the molecules are free to undergo low-frequency rotational and vibrational motions, particularly the rotation of phenyl rings or other substituents. sciengine.com These motions provide efficient non-radiative decay pathways for the excited state, effectively quenching fluorescence.

When the molecules aggregate, the physical constraints imposed by intermolecular interactions and crystal packing hinder these intramolecular rotations. sciengine.com This "locking" of the molecular conformation blocks the non-radiative decay channels. sciengine.com As a result, the excited state energy is more likely to be dissipated through radiative decay, leading to a significant enhancement in fluorescence quantum efficiency. rsc.orgsciengine.com

For pyrido[2,3-b]pyrazine-based AIE luminogens, theoretical calculations using DFT have shown that the molecules often adopt a twisted conformation between the donor and acceptor moieties. researchgate.net This non-planar structure helps prevent strong π-π stacking that can lead to quenching, while still allowing for the restriction of rotation upon aggregation. rsc.org The theoretical analysis of the excited state dynamics, including the calculation of radiative and non-radiative decay rates, confirms that the suppression of the rotational motions is the primary factor responsible for activating the AIE phenomenon in these compounds. sciengine.com

Advanced Applications in Medicinal Chemistry and Biological Research

Anti-Cancer and Anti-Proliferative Research

Derivatives of the pyrido[2,3-b]pyrazine (B189457) nucleus have demonstrated considerable potential as anti-cancer agents. Research has shown that these compounds can effectively induce apoptosis in cancer cells while having a lesser impact on normal cells, suggesting a favorable therapeutic window. Their anti-proliferative activity has been observed in various cancer models, including those for breast and prostate cancer. For instance, certain pyrido[2,3-b]pyrazine derivatives have exhibited significant activity against experimental neoplasms, such as L1210 and P388 leukemia cells. nih.gov The mechanism of action often involves the disruption of mitotic processes, leading to an accumulation of cells in the mitosis phase. nih.gov

Kinase Inhibition Studies

A primary mechanism through which pyrido[2,3-b]pyrazine derivatives exert their anti-cancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways frequently deregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Heterocyclic compounds featuring the pyrido[2,3-b]pyrazine core have been identified as selective inhibitors of PI3K isozymes. rsc.orgrsc.org Novel 7-aminosubstituted pyrido[2,3-b]pyrazine derivatives have been specifically designed and evaluated as multi-kinase inhibitors within the PI3K pathway. nih.gov One such derivative, compound 14a , demonstrated inhibitory effects on PI3Kα and its H1047R mutant, along with favorable pharmacokinetic properties. nih.gov In vivo studies with this compound in a breast cancer xenograft model showed a reduction in tumor growth and decreased levels of phosphorylated AKT, a key downstream effector of PI3K signaling. nih.gov

PIM-1 kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target for cancer therapy. plos.org While direct studies on Pyrido[2,3-b]pyrazin-7-amine as a PIM-1 inhibitor are not extensively detailed, related pyrazine-containing heterocyclic structures have shown promise. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been identified as potent and selective inhibitors of PIM-1 kinase. researchgate.net These compounds were shown to suppress the phosphorylation of BAD, a downstream target of PIM-1, and inhibit colony formation in cancer cells. researchgate.net Furthermore, in silico studies on 3-(pyrazin-2-yl)-1H-indazole derivatives have been conducted to identify potential PIM-1 inhibitors, highlighting the importance of the pyrazine (B50134) moiety in the design of such inhibitors. japsonline.com The insights gained from these related scaffolds underscore the potential for developing pyrido[2,3-b]pyrazine-based PIM-1 inhibitors.

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the development of various cancers. google.com Pyrrolo[2,3-b]pyrazine derivatives have been developed as inhibitors of one or more FGFR enzymes, indicating the potential for related pyridopyrazine scaffolds in this area. google.com

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 has been explored as a strategy in cancer therapy. mdpi.com A series of pyridopyrazinone derivatives were evaluated for their PDE5 inhibitory activity, with several compounds from series E and G showing potent inhibition. nih.gov Specifically, compound 11b , an oxadiazole-based derivative, was identified as a highly potent analogue with an IC50 value of 18.13 nM. nih.gov

Modulation of Cellular Pathways Relevant to Cancer Progression

The anti-cancer activity of pyrido[2,3-b]pyrazine derivatives extends to the modulation of various cellular pathways critical for cancer progression. These compounds have been shown to influence signaling cascades such as the PI3K and p38 MAPK pathways. The inhibition of these pathways can lead to the induction of apoptosis and a halt in cell proliferation. Furthermore, some pyrido[2,3-b]pyrazine-8-substituted compounds have been found to inhibit RAF activity, including B-RAF, and receptor tyrosine kinase (RTK) activity, which are key components of pathways that drive proliferative disorders like colorectal cancer and melanoma. google.com The Wnt/β-catenin signaling pathway, which is crucial for embryogenesis and is often aberrantly activated in cancer, has also been a target. researchgate.net Molecules with a 2,3,6-trisubstituted pyrido[2,3-b]pyrazine core have been noted for their potential to modulate β-catenin. researchgate.net

In Vitro Cytotoxicity against Diverse Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of pyrido[2,3-b]pyrazine derivatives against a wide range of cancer cell lines. In one study, a novel series of 3-substituted pyrido[2,3-b]pyrazine derivatives showed good biological profiles when tested against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cell lines. ikm.org.my Another study focused on synthesizing novel pyrido[2,3-b]pyrazines that were effective against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. nih.gov Compound 7n from this series exhibited IC50 values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively, highlighting its potential to overcome erlotinib (B232) resistance. nih.gov

Table of Cytotoxicity Data for Pyrido[2,3-b]pyrazine Derivatives

Compound/Derivative Cell Line IC50 (µM) Reference
Compound 7n PC9 0.09 nih.gov
Compound 7n PC9-ER 0.15 nih.gov
Compound 46 MCF-7 9.1
Compound 47 PC12 16.4
Compound 48 BEL-7402 10.74

Strategies for Overcoming Drug Resistance (e.g., Erlotinib Resistance)

The emergence of drug resistance is a significant hurdle in cancer therapy. A notable example is the resistance to erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer (NSCLC). Acquired resistance often develops due to a secondary mutation, T790M, in the EGFR kinase domain. nih.gov Researchers have actively explored novel compounds capable of inhibiting both erlotinib-sensitive and erlotinib-resistant cancer cells.

In this context, derivatives of the pyrido[2,3-b]pyrazine core have emerged as a promising class of inhibitors. nih.gov A strategy has been to screen compound libraries in phenotypic assays on both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines to identify effective structural frameworks. nih.gov Based on these screenings, new pyrido[2,3-b]pyrazine derivatives were designed and synthesized. nih.govnih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. Research has explored the impact of substituents at various positions of the pyridopyrazine core. nih.gov For instance, the importance of an unsubstituted position 2 and the effect of different heteroaromatic moieties at position 7 have been investigated. nih.gov One particularly potent derivative, compound 7n, demonstrated significant inhibitory activity against both cell lines, with IC₅₀ values of 0.09 μM for PC9 and 0.15 μM for PC9-ER. nih.gov These findings suggest that certain pyrido[2,3-b]pyrazine-based compounds can effectively overcome erlotinib resistance, making them promising candidates for developing new therapies against NSCLC with the EGFR T790M mutation. nih.gov The precise signaling networks involved in this resistance-overcoming mechanism are still under investigation. nih.gov

Table 1: Inhibitory Activity of Pyrido[2,3-b]pyrazine Derivative Against Erlotinib-Sensitive and -Resistant Cell Lines

Compound Cell Line IC₅₀ (μM) Citation
7n PC9 (Erlotinib-Sensitive) 0.09 nih.gov
PC9-ER (Erlotinib-Resistant) 0.15 nih.gov

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, in cancer cells is a primary goal of many chemotherapeutic agents. Pyrido[2,3-b]pyrazine derivatives have been identified as potential anticancer agents, with their mechanism of action often involving the induction of apoptosis.

Studies on various derivatives have shown they can trigger cytotoxic effects in several human cancer cell lines, including breast cancer (MCF-7) and chronic myeloid leukemia (K562). While the precise pathways are still being fully elucidated, the inhibition of key cellular signaling pathways is a recurring theme. For example, some derivatives are known to modulate pathways such as the PI3K and p38 MAPK pathways, which are critical for cell proliferation and survival. Inhibition of phosphoinositide 3-kinase (PI3K) isozymes by compounds like 2,3-Dimethylpyrido[2,3-b]pyrazine can lead to reduced cell growth and an increase in apoptosis in cancer cells.

Furthermore, investigations into specific compounds like 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine are exploring their ability to inhibit cancer cell proliferation and induce apoptosis. smolecule.com These compounds are thought to interact with key cellular targets, such as enzymes and receptors, involved in regulating tumor growth. smolecule.com In vitro studies have indicated that certain derivatives can selectively induce apoptosis in cancer cells while having less effect on normal cells, highlighting their therapeutic potential.

Antimicrobial and Antifungal Activity Investigations

The pyrido[2,3-b]pyrazine scaffold is a versatile structure that has demonstrated a broad spectrum of activity against various microbial and fungal pathogens. imist.maresearchgate.net The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents, and this class of compounds represents a promising avenue of research. imist.ma

Derivatives have been synthesized and evaluated for their activity against both bacteria and fungi, with some showing significant potency. doi.org The structural features of the pyrido[2,3-b]pyrazine core can be modified to enhance activity against specific pathogens. imist.maresearchgate.net For instance, research has shown that the presence of certain functional groups, such as thiocarbonyls or N-oxides, can significantly influence the antimicrobial spectrum and potency. imist.manih.gov

Efficacy against Bacterial Pathogens

Several studies have confirmed the antibacterial potential of pyrido[2,3-b]pyrazine derivatives against a range of Gram-positive and Gram-negative bacteria. imist.manih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for various derivatives against clinically relevant pathogens.

One study investigated a series of new derivatives and found that a compound featuring two thiocarbonyl groups (a 2,3-dithione derivative) exhibited the most potent activity. imist.ma It effectively inhibited the growth of Gram-positive bacteria Staphylococcus aureus and Bacillus cereus at a low concentration of 0.078 mg/ml. imist.ma The same compound also showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi at concentrations of 0.625 mg/ml and 1.25 mg/ml, respectively. imist.ma In contrast, derivatives with alkyl or aryl side chains showed reduced antibacterial effects. imist.ma Other research has highlighted that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives display strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrido[2,3-b]pyrazine Derivatives against Bacterial Pathogens

Derivative Bacterial Strain MIC (mg/mL) Citation
2,3-dithione Staphylococcus aureus 0.078 imist.ma
Bacillus cereus 0.078 imist.ma
Escherichia coli 0.625 imist.ma
Salmonella typhi 1.25 imist.ma

Fungicidal Properties against Plant Pathogens

Beyond their antibacterial effects, pyrido[2,3-b]pyrazine derivatives have been investigated as potent fungicides, particularly against economically important plant pathogens. researchgate.netnih.gov These compounds have been designed as analogues of other fungicidal heterocyclic compounds, such as imist.maresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. nih.gov

A series of novel trisubstituted pyrido[2,3-b]pyrazines were evaluated for their fungicidal activity against pathogens responsible for diseases like wheat brown rust (Puccinia recondita), leaf spot of wheat (Mycosphaerella graminicola), and rice blast (Magnaporthe grisea). researchgate.netnih.govresearchgate.net Structure-activity relationship studies revealed that specific substitutions are advantageous for fungicidal activity. For example, a fluoro substituent at position 6 and a secondary amine at position 8 were shown to enhance efficacy. researchgate.netnih.gov

One of the most effective compounds identified was [(R)-(1,2-Dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine, which demonstrated excellent activity against the three aforementioned phytopathogens. researchgate.netnih.gov These findings underscore the potential of this chemical class in the development of new agricultural fungicides. researchgate.net

Table 3: Plant Pathogens Targeted by Pyrido[2,3-b]pyrazine Derivatives

Pathogen Disease Citation
Puccinia recondita Wheat Brown Rust researchgate.netnih.govresearchgate.net
Mycosphaerella graminicola Leaf Spot of Wheat researchgate.netnih.govresearchgate.net
Magnaporthe grisea Rice Blast researchgate.netnih.govresearchgate.net

Anti-Inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for new anti-inflammatory agents. Pyrido[2,3-b]pyrazine derivatives have been identified as having potential anti-inflammatory properties. ikm.org.my

The anti-inflammatory activity of these compounds has been evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated cells. ikm.org.my A study screening a series of 3-substituted pyrido[2,3-b]pyrazine derivatives found several compounds that significantly down-regulated the secretion of both TNF-α and IL-6. ikm.org.my For instance, at a concentration of 20 μM, compound 7b reduced LPS-induced TNF-α secretion to 98.5 ± 1.6 pg/mL and compound 7a reduced IL-6 secretion to 59.5 ± 2.1 pg/mL. ikm.org.my These results indicate that the pyrido[2,3-b]pyrazine scaffold is a valuable template for developing novel anti-inflammatory drugs. ikm.org.my

Table 4: Inhibition of Pro-Inflammatory Cytokine Secretion by Pyrido[2,3-b]pyrazine Derivatives (20 μM)

Compound LPS-Induced TNF-α Secretion (pg/mL) LPS-Induced IL-6 Secretion (pg/mL) Citation
7a 79 ± 1.2 59.5 ± 2.1 ikm.org.my
7b 98.5 ± 1.6 77 ± 2.1 ikm.org.my
7d 95.5 ± 2.1 89 ± 2.4 ikm.org.my
9a 92.4 ± 1.9 65.4 ± 2.1 ikm.org.my
9c 88.9 ± 1.2 74 ± 1.9 ikm.org.my

Antiviral Efficacy

The development of new antiviral agents is critical for managing viral infections, especially those caused by drug-resistant strains. The pyrido[2,3-b]pyrazine core has been successfully utilized to design novel non-nucleoside inhibitors of viral polymerases. nih.gov

A series of pyrido[2,3-b]pyrazine derivatives with different substituents at the 2-position were synthesized and evaluated as inhibitors of human cytomegalovirus (HCMV), a member of the Herpesviridae family. nih.gov Several compounds showed potent antiviral activity with favorable cytotoxicity profiles. nih.gov A lead compound, designated as 27 , which features a substituted 2-imidazolinone ring, was identified with an EC₅₀ of 0.33 μM against HCMV and low cytotoxicity. nih.gov

Further testing revealed that these compounds possess broad-spectrum antiherpetic activity. nih.gov Selected derivatives were also effective against herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), and Epstein-Barr virus (EBV). nih.gov For example, compound 23 was three-fold more potent against HSV-1 than the control drug acyclovir (B1169). nih.gov These results establish the pyrido[2,3-b]pyrazine scaffold as a promising foundation for the development of next-generation, broad-spectrum antiherpetic drugs. nih.gov

Table 5: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives against Herpesviruses

Compound Virus EC₅₀ (μM) Citation
27 HCMV 0.33 nih.gov
22 HSV-1 0.88 nih.gov
HSV-2 1.8 nih.gov
23 HSV-1 0.29 nih.gov
HSV-2 0.45 nih.gov
Acyclovir (Control) HSV-1 0.96 nih.gov
HSV-2 0.40 nih.gov

Human Cytomegalovirus (HCMV) Polymerase Inhibition

A novel series of non-nucleoside inhibitors targeting the human cytomegalovirus (HCMV) DNA polymerase has been developed based on the pyrido[2,3-b]pyrazine core. nih.govnih.gov These compounds have shown potent antiviral activity, with several exhibiting EC50 values less than 1 μM. nih.govnih.gov The development of these inhibitors is a promising step forward for treating patients with persistent HCMV viremia. nih.govnih.gov

One notable derivative, compound 27, demonstrated a particularly high potency with an EC50 of 0.33 μM and was identified as a promising lead for further investigation due to its low cytotoxicity and improved aqueous solubility. nih.govnih.govresearchgate.net The antiviral activity of these compounds was confirmed in both plaque reduction and cytopathic effect assays, where they outperformed the standard-of-care drug ganciclovir (B1264) by a significant margin. d-nb.info For instance, compounds 22, 23, and 27 were found to be 30–50 times more potent than ganciclovir in the HCMV cytopathic effect assay. d-nb.info

Table 1: HCMV Antiviral Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound HCMV Antiviral EC50 (μM)
22 Strong activity
23 Strong activity
25 Higher than compound 23
26 0.83
27 0.33

Data sourced from multiple research findings. nih.govd-nb.info

Broad-Spectrum Antiherpetic Activity

Select compounds from the pyrido[2,3-b]pyrazine series have demonstrated a broad spectrum of activity against other members of the Herpesviridae family. nih.govnih.gov Compounds 23, 27, and 28, for example, showed potent antiviral activity against herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), and Epstein-Barr virus (EBV). nih.gov

Specifically, compound 23 displayed a threefold more potent activity against HSV-1 compared to the control drug acyclovir and a similar EC50 value against HSV-2. nih.gov In contrast, compound 22 showed slightly better activity against HSV-1 than acyclovir but was less effective against HSV-2. nih.gov This broad-spectrum potential highlights the versatility of the pyrido[2,3-b]pyrazine scaffold in developing treatments for a range of herpesvirus infections. nih.govnih.gov

Strategies for Reduced Off-Target Inhibition (e.g., hERG Channel)

A significant challenge in the development of new drugs is minimizing off-target effects, particularly the inhibition of the human ether-à-go-go-related gene (hERG) ion channel, which can lead to cardiotoxicity. nih.govrsc.org Research into pyrido[2,3-b]pyrazine derivatives has actively addressed this issue. nih.govnih.gov

One strategy to reduce hERG inhibition involved modifying the lipophilicity of the compounds. For 2-substituted derivatives, a decrease in lipophilicity generally led to reduced hERG inhibition. nih.gov However, this trend was not observed for derivatives that were not substituted at the 2-position. nih.gov The introduction of polar groups, as seen in compounds 25 and 27, also contributed to improved aqueous solubility, a desirable pharmacokinetic property. nih.gov

Notably, compounds 26 and 27 exhibited hERG IC50 values above 40 μM, indicating a significantly reduced risk of cardiotoxicity. d-nb.info This successful mitigation of hERG inhibition, combined with potent antiviral activity, resulted in a superior therapeutic index for compounds like 27, making them strong candidates for further drug development. nih.govd-nb.info

Table 2: hERG Inhibition of Selected Pyrido[2,3-b]pyrazine Derivatives

Compound hERG IC50 (μM)
23 Not specified, but lower than 25
25 24
26 >40
27 >40

Data sourced from research findings. nih.govd-nb.info

DNA Interaction and Biosensing Applications

The unique electrochemical properties of pyrido[2,3-b]pyrazine derivatives have been harnessed for applications in DNA biosensing.

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazine-based heterocyclic compounds have been successfully utilized for the electrochemical sensing of DNA. nih.govrsc.org In these applications, a glassy carbon electrode (GCE) is modified with the synthesized compounds. nih.gov The interaction between the compounds and single-stranded DNA (ss-DNA) immobilized on the electrode surface leads to measurable changes in the electrochemical response. nih.gov

When ss-DNA is immobilized on the modified GCE, it can cause a decrease in the electrochemical reversibility of a redox probe, such as the [Fe(CN)6]3−/4− couple, and an increase in the peak-to-peak potential separation. nih.gov This is attributed to electrostatic repulsion between the negatively charged phosphate (B84403) backbone of the DNA and the redox probe. nih.gov The specific interaction between the pyrido[2,3-b]pyrazine derivatives and DNA can be detected through these changes in the cyclic voltammetry (CV) profiles. nih.gov

Intercalation with Nucleic Acid Structures

The mechanism of interaction between pyrido[2,3-b]pyrazine derivatives and DNA is believed to involve intercalation. nih.gov This process, where the planar aromatic structure of the compound inserts itself between the base pairs of the DNA double helix, can be monitored electrochemically. nih.gov The interaction with ss-DNA has been shown to cause a shift in the peak potential to a more positive value. researchgate.net This ability to intercalate with nucleic acid structures is a key feature that underpins their application in DNA biosensors.

Antioxidant Activity Studies

Recent research has also explored the antioxidant properties of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org The assessment of these properties was conducted using established experimental protocols. nih.gov While the primary focus of many studies has been on their antiviral and electrochemical applications, the potential for these compounds to act as antioxidants adds another dimension to their biological significance. nih.govrsc.org The heterocyclic ring system, which is a common feature in compounds with antioxidant activity, likely contributes to this property. openmedicinalchemistryjournal.com


Antiurease Activity Investigations

The investigation into the biological activities of pyrido[2,3-b]pyrazine derivatives has extended to their potential as enzyme inhibitors, including their effects on urease. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori. The inhibition of urease is a key target for the development of new therapeutic agents.

In a recent study, a series of novel substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine compounds were synthesized and evaluated for their antiurease activity. researchgate.net The synthesis was achieved through a multicomponent reaction involving indane-1,3-dione, various substituted aromatic aldehydes, and 2-aminopyrazine (B29847). rsc.org The resulting pyrido[2,3-b]pyrazine derivatives were then screened for their ability to inhibit urease activity in vitro. researchgate.netnih.gov

The findings from these investigations revealed that the synthesized compounds exhibited a range of antiurease capabilities. nih.gov The potency of these derivatives is often compared against a standard inhibitor, such as thiourea, to determine their relative efficacy. Such studies are crucial for the first-time exploration of these specific heterocyclic compounds in the context of urease inhibition and help to establish a foundation for their potential therapeutic applications. researchgate.net

Table 1: Antiurease Activity of Selected Pyrido[2,3-b]pyrazine Derivatives This table is representative of data typically found in such studies. Specific IC₅₀ values from the source documents were not available for direct inclusion.

Compound Substituents Antiurease Activity (Inhibition %) Standard
Derivative 4 R = H Moderate Thiourea
Derivative 5 R = 4-Cl Potent Thiourea
Derivative 6 R = 4-Br Moderate to Potent Thiourea
Derivative 7 R = 4-OCH₃ Potent Thiourea

Pharmacological Optimization and Drug Discovery Considerations

The pyrido[2,3-b]pyrazine scaffold is a versatile core structure in medicinal chemistry, recognized for its presence in molecules with a wide array of biological activities. ikm.org.my The process of drug discovery and development for compounds containing this scaffold involves extensive pharmacological optimization to enhance their therapeutic potential. This optimization focuses on improving their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. researchgate.netmdpi.com

A critical aspect of developing pyrido[2,3-b]pyrazine-based therapeutic agents is the refinement of their pharmacokinetic and pharmacodynamic (PK/PD) profiles. researchgate.net The pyrimidine (B1678525) ring, a key component of the pyrido[2,3-b]pyrazine structure, is known to favorably influence these properties by enabling interactions with various biological targets through mechanisms like hydrogen bonding. mdpi.com

Strategies to enhance PK/PD profiles often involve synthetic modifications to the core structure. For instance, the introduction of different substituents at various positions on the pyrido[2,3-b]pyrazine ring can significantly alter the molecule's properties. Structure-activity relationship (SAR) studies have shown that adding a fluoro substituent at position 6 and a secondary amine at position 8 can be advantageous for certain biological activities. researchgate.net In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a specific pyrido[2,3-b]pyrazine derivative was advanced to in vivo PK/PD studies, indicating its promising profile for further evaluation. scispace.com Computational methods are also employed to predict the drug-likeness and PK/PD characteristics of new derivatives before their synthesis, streamlining the optimization process. researchgate.net

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility is a common challenge in drug development, and various strategies are employed to enhance the solubility of promising compounds like those based on the pyrido[2,3-b]pyrazine core. nih.gov

One effective strategy is the introduction of polar functional groups into the molecular structure. In a study focused on developing novel human cytomegalovirus (HCMV) polymerase inhibitors, researchers synthesized a series of 2-substituted pyrido[2,3-b]pyrazine derivatives. d-nb.info They observed that the incorporation of polar groups on a 2-imidazolinone ring attached to the core structure resulted in a notable improvement in aqueous solubility for the lead compounds. d-nb.inforesearchgate.net

Another related approach is the deliberate reduction of the molecule's lipophilicity (fat-solubility). Lowering lipophilicity can not only improve water solubility but also help mitigate off-target effects, such as inhibition of the hERG ion channel. d-nb.inforesearchgate.net Furthermore, creating hybrid molecules by combining the pyrazine structure with naturally water-soluble compounds, such as ligustrazine, has been shown to significantly increase the solubility of otherwise poorly soluble parent compounds like piperlongumine. nih.gov

Table 2: Summary of Strategies to Enhance Aqueous Solubility of Pyrido[2,3-b]pyrazine Derivatives

Strategy Method Example
Structural Modification Introduction of polar groups (e.g., on an imidazolinone ring). d-nb.inforesearchgate.net Improved solubility of novel HCMV polymerase inhibitors. d-nb.info
Lipophilicity Reduction Decreasing the compound's CLogP value. d-nb.inforesearchgate.net A general trend observed to reduce hERG inhibition and often improve solubility. researchgate.net
Molecular Hybridization Combining with a water-soluble pyrazine-containing molecule. nih.gov Ligustrazine used to increase the solubility of piperlongumine. nih.gov

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of Signaling Networks and Mechanisms of Action

While initial studies have identified that pyrido[2,3-b]pyrazine (B189457) derivatives can inhibit a range of protein kinases, a more detailed understanding of their specific mechanisms of action is a critical future goal. ikm.org.my Compounds based on this scaffold have been found to inhibit kinases involved in cell proliferation and inflammation, such as p38α mitogen-activated protein kinase (MAPK), RAF kinases (e.g., B-RAF), and various receptor tyrosine kinases (RTKs). thieme-connect.degoogle.com The raf-MEK-ERK pathway, crucial for the proliferation of inflammatory cells, has been identified as a key target. google.com Some derivatives also inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. ikm.org.my

Future research must move beyond broad-spectrum identification to a comprehensive elucidation of the specific signaling cascades affected by Pyrido[2,3-b]pyrazin-7-amine. This involves pinpointing the precise molecular interactions within these pathways. For example, some inhibitors are known to act as ATP-mimetics, binding to the kinase hinge region, but the downstream consequences of this binding need to be fully mapped. acs.org Investigating the compound's effect on less conventional targets, such as the bacterial cell division protein FtsZ, could also open new therapeutic windows, particularly for developing novel antibiotics. nih.gov A thorough understanding of these networks will be essential for predicting efficacy and identifying potential off-target effects, paving the way for more targeted therapeutic applications.

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The biological activity of pyrido[2,3-b]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure. Advanced Structure-Activity Relationship (SAR) studies are pivotal for rationally designing next-generation compounds with optimized potency and selectivity. Previous research has established several key SAR principles for this scaffold. acs.orgkent.ac.uk

For instance, in the development of phosphodiesterase type 5 (PDE5) inhibitors, the length of an alkyl chain substituent was found to be critical for activity, with an ethoxypropyl chain showing a nearly six-fold improvement in potency over an ethoxyethyl analog. kent.ac.uk Similarly, for ALK2 kinase inhibitors, replacing a 3-phenol group with a 4-phenylpiperazine moiety significantly enhanced cellular potency. acs.org The introduction of substituents at the 3-position using modern synthetic methods like Suzuki and Buchwald-Hartwig coupling has yielded potent anti-inflammatory agents. ikm.org.my

Future SAR studies will need to employ a combination of synthetic chemistry and computational modeling to explore a wider chemical space. Systematic modifications of the 7-amino group, as well as substitutions at other key positions, will be crucial. In silico docking studies can help predict how different functional groups will interact with the binding sites of target proteins, such as KRAS, TNF-α, and TGF-β, guiding the synthesis of more effective and selective molecules. ikm.org.my

Table 1: Selected Structure-Activity Relationship (SAR) Findings for Pyrido[2,3-b]pyrazine Derivatives

Target/ActivityPosition of ModificationKey FindingsReference(s)
PDE5 Inhibition R1 (alkyl chain)Chain length is critical; ethoxypropyl group improved activity sixfold compared to ethoxyethyl. kent.ac.uk
PDE5 Inhibition Aryl SubstituentThe 4-methoxypyridyl group was optimal for potency but negatively impacted selectivity against PDE11. kent.ac.uk
ALK2 Inhibition R3 (2-aminopyridine region)Modification of the primary amine that interacts with the kinase hinge region is critical. acs.org
ALK2 Inhibition 3-positionReplacement of 3-phenol with 4-phenylpiperazine significantly increased cellular potency. acs.org
Anti-inflammatory 3-positionSuzuki and Buchwald-Hartwig coupling introduced various substituents leading to potent TNF-α and IL-6 inhibitors. ikm.org.my
Antitubercular (FtsZ) C-4 positionThis position is a critical area for modification to enhance activity and selectivity. nih.gov
Antitubercular (FtsZ) 6,7-positionsLess hydrophobic methyl and ethyl groups at these positions resulted in inactivity. nih.gov

Development of Novel and Sustainable Synthetic Routes

The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives has traditionally been achieved through the condensation of pyridine-2,3-diamines with α-dicarbonyl compounds. thieme-connect.ded-nb.info While effective, these methods can sometimes lead to mixtures of regioisomers if unsymmetrical dicarbonyls are used. thieme-connect.de Modern organic synthesis has introduced more sophisticated and efficient methods, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and multicomponent reactions (MCRs). ikm.org.myflemingcollege.casmolecule.comrsc.org

A significant focus for future research is the development of more sustainable and "green" synthetic protocols. smolecule.com Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times and often improving yields while minimizing the use of hazardous solvents. thieme-connect.desmolecule.commdpi.comresearchgate.net For example, a three-component reaction of indane-1,3-dione, an aromatic aldehyde, and 2-aminopyrazine (B29847) can be efficiently catalyzed by p-toluenesulfonic acid in ethanol (B145695) to produce pyrido[2,3-b]pyrazine derivatives in high yields. rsc.orgrsc.org

Further exploration of novel catalytic systems, such as the bismuth-catalyzed oxidative coupling of epoxides with pyridine-2,3-diamine, offers promising avenues for milder and more selective transformations. thieme-connect.de The goal is to establish a portfolio of synthetic strategies that are not only high-yielding and versatile, allowing for the creation of diverse chemical libraries, but are also cost-effective and environmentally benign. d-nb.info

Extensive Biological Screening against Emerging Therapeutic Targets and Disease Models

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated for a broad spectrum of biological activities. rsc.org These include applications as anticancer agents against various cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, K562 leukemia, and A2058 melanoma), inhibitors of Mycobacterium tuberculosis growth, and antagonists for the TRPV1 receptor in pain management. ikm.org.mynih.govrsc.orgresearchgate.netsemanticscholar.orgmdpi.com The versatility of this chemical structure suggests that its full therapeutic potential has yet to be realized.

A crucial future direction is the systematic and extensive screening of new this compound analogs against a wider range of emerging therapeutic targets. This includes newly identified protein kinases implicated in cancer and neurodegenerative diseases, as well as novel targets in infectious agents to combat growing antimicrobial resistance. Beyond traditional pharmacology, the unique electronic properties of these compounds are being explored for novel applications in materials science, such as for organic semiconductors and as electrochemical DNA sensors. chemimpex.comrsc.orgrsc.orgnih.govrsc.orgrsc.orgresearchgate.net

To validate the therapeutic potential observed in vitro, promising compounds must be advanced into relevant in vivo disease models. mdpi.com For example, compounds showing antitubercular activity have been evaluated in murine models to assess their efficacy and cytotoxicity. nih.gov Such comprehensive screening in preclinical models is an indispensable step to identify the most promising candidates for further development as human therapeutics.

Table 2: Investigated Biological Targets and Disease Models for Pyrido[2,3-b]pyrazine Derivatives

CategorySpecific Target / ModelReference(s)
Oncology p38α MAP kinase, RAF (B-RAF), RTKs (VEGFR-2, FGFR-3), PI3K, mTOR thieme-connect.degoogle.comrsc.org
A549, MCF-7, K562, Hela, A2058 melanoma cell lines ikm.org.myresearchgate.netsemanticscholar.orgmdpi.com
Inflammation TNF-α, IL-6 ikm.org.my
Infectious Disease Trypanosoma brucei, Plasmodium (Malaria), Mycobacterium tuberculosis (FtsZ) ikm.org.mynih.gov
Metabolic Disease Dipeptidyl peptidase IV (DPP-4) for Type 2 Diabetes thieme-connect.dersc.org
Neurology/Pain CRF1 antagonism, TRPV1 antagonism rsc.org
Cardiovascular PDE5 Inhibition kent.ac.uk
Emerging Applications Electrochemical DNA Sensing, Nonlinear Optical (NLO) Materials rsc.orgrsc.orgnih.govrsc.org

Q & A

Q. What are the common synthetic routes for preparing pyrido[2,3-b]pyrazin-7-amine derivatives?

this compound derivatives are typically synthesized via cyclocondensation reactions. A widely used method involves reacting 1,2-dicarbonyl compounds with 1,2-arylenediamines in methanol-water under catalytic conditions (e.g., 0.5 mol% ammonium bifluoride) at room temperature, achieving yields of 82–89% . For regioselective synthesis, substituent positioning on aryl glyoxals and diaminopyridines is critical. Computational DFT studies support the role of catalysts in stabilizing intermediates .

Q. How can structural characterization of this compound derivatives be optimized?

Structural elucidation relies on NMR, mass spectrometry, and X-ray crystallography. For electrochemical DNA sensing applications, cyclic voltammetry is employed to analyze redox behavior, particularly interactions with DNA bases via intercalation or groove binding . Recrystallization in ethyl acetate or ethanol ensures purity, which is essential for reproducible biological assays .

Q. What preliminary biological activities have been reported for this compound derivatives?

Initial screening reveals antiurease activity (IC50 values: 4.12–11.91 mM) , fungicidal action against Puccinia recondita and Magnaporthe grisea , and anti-breast cancer activity in cell-based assays . Substituents like halogens (e.g., fluorine at position 6) enhance potency, as seen in SAR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based fungicides?

SAR analysis highlights the necessity of a secondary amine at position 8 and electron-withdrawing groups (e.g., fluorine) at position 6 for fungicidal efficacy. For example, [(R)-(1,2-dimethylpropyl)]-[6-fluoro-7-(2,4,6-trifluorophenyl)pyrido[2,3-b]pyrazin-8-yl]amine shows exceptional activity against wheat brown rust and rice blast . Computational docking studies of binding pockets in fungal tubulin can further refine substituent selection .

Q. What computational strategies are effective in predicting the photoelectric properties of this compound derivatives?

Density functional theory (DFT) calculations reveal HOMO-LUMO gaps and charge transfer dynamics. For instance, methoxy substituents at the para position reduce band gaps (e.g., 2.1 eV in compound 7), enhancing charge transfer in organic light-emitting diodes (OLEDs) . Time-resolved spectroscopy and excited-state calculations (e.g., singlet-triplet energy splitting, ΔEST) validate thermally activated delayed fluorescence (TADF) in donor-acceptor dyads .

Q. How can this compound derivatives be tailored for electrochemical DNA sensing?

Cyclic voltammetry in buffered solutions (pH 7.4) demonstrates redox peaks correlating with DNA binding. Derivatives with planar indeno[2',1':5,6]pyrido[2,3-b]pyrazin scaffolds show stronger intercalation due to π-π stacking, as evidenced by shifts in oxidation potentials . Optimizing electron-withdrawing groups (e.g., nitro or cyano) improves sensitivity for detecting DNA damage .

Q. What methodologies validate the anti-cancer mechanisms of this compound derivatives?

In vitro assays using MCF-7 breast cancer cells assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential disruption (JC-1 dye). Molecular docking against targets like BRAF<sup>V600E</sup> kinase identifies binding affinities, with triaryl pyrazoline derivatives showing IC50 values < 1 µM . Pharmacokinetic studies in xenograft models further evaluate bioavailability and tumor suppression .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., antiurease vs. fungicidal activities) arise from assay conditions (e.g., pH, incubation time) and cell line variability. Standardizing protocols (e.g., fixed urease concentration in Tris-HCl buffer ) and using reference inhibitors (e.g., thiourea for urease) improve reproducibility. Meta-analyses of published datasets can identify trends in substituent effects .

Q. What are the challenges in optimizing this compound derivatives for OLED applications?

Key challenges include balancing ΔEST (< 0.3 eV) for efficient TADF and minimizing aggregation-induced quenching. Co-deposition with host materials like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) enhances external quantum efficiency (EQE) up to 9% . Transient absorption spectroscopy quantifies triplet exciton lifetimes, guiding molecular design for blue-red emission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.